4-[[2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetyl]amino]benzoic acid
Description
This compound is a structurally complex benzoic acid derivative featuring a tricyclic core with a hydroxymethyl group, a 3-methoxyphenyl substituent, and a sulfanyl-acetyl-amino linkage. The presence of a benzoic acid moiety and sulfur-containing groups may influence solubility, binding affinity, and interactions with biological targets, such as enzymes or receptors involved in redox or antitumor pathways .
Properties
IUPAC Name |
4-[[2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O6S/c1-15-24-21(18(13-33)12-29-15)11-22-26(38-24)31-25(17-4-3-5-20(10-17)37-2)32-27(22)39-14-23(34)30-19-8-6-16(7-9-19)28(35)36/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34)(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVMTSWMELRVKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)OC)SCC(=O)NC5=CC=C(C=C5)C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[[2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetyl]amino]benzoic acid is a complex organic molecule with potential biological applications due to its unique structural features. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Structural Characteristics
The compound's intricate structure includes:
- A multi-ring system
- Hydroxymethyl and methoxyphenyl functional groups
- A sulfanyl group linked to an acetylamino moiety
These characteristics suggest potential interactions with various biological targets.
Anticancer Properties
Recent studies indicate that similar compounds exhibit significant cytotoxicity against cancer cell lines. For instance, metabolites derived from related compounds showed varying degrees of cytotoxicity against HeLa cells (human cervical carcinoma) with IC50 values ranging from 35.7 μM to 152.5 μM . Such findings suggest that the compound may possess anticancer properties worth further exploration.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been investigated. Preliminary screenings have shown that related compounds can inhibit enzymes such as β-glucuronidase and carbonic anhydrase . The specific activity of the compound in this regard remains to be elucidated through targeted studies.
Antimicrobial Activity
There is evidence to suggest that derivatives of this compound may exhibit antimicrobial properties. For example, related structures have shown activity against Leishmania major promastigotes with IC50 values around 29.64 μM . This finding positions the compound as a candidate for further research in the field of infectious diseases.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several derivatives on HeLa and 3T3 cell lines. The results indicated that the parent compound and its metabolites exhibited moderate toxicity towards these cell lines, with specific IC50 values highlighting their potential as therapeutic agents .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Parent Compound | HeLa | 35.7 ± 4.46 |
| Metabolite 1 | HeLa | 46.5 ± 5.4 |
| Metabolite 2 | HeLa | 107.8 ± 4.0 |
| Parent Compound | 3T3 | 46.3 ± 11.7 |
Study 2: Enzyme Inhibition Assay
Another investigation focused on the inhibition of β-glucuronidase by related compounds showed promising results, suggesting that these compounds could modulate metabolic pathways relevant to drug metabolism and detoxification processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The compound’s closest analog, 2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide (), differs in two critical aspects:
Substituent Position : The methoxyphenyl group is at the para position (4-methoxyphenyl) instead of meta (3-methoxyphenyl).
Functional Group : The terminal benzoic acid is replaced by an acetamide linked to a 2-methylphenyl group.
Implications of Structural Variations
- Bioactivity : The meta-methoxy group in the target compound may enhance interactions with polar residues in enzymatic pockets compared to the para isomer, as seen in studies where substituent positions significantly alter binding .
- Mechanism of Action (MOA) : The benzoic acid group could facilitate hydrogen bonding or ionic interactions with targets, akin to redox-cofactor compounds like lankacidin C , whereas the acetamide analog might exhibit different pharmacokinetics due to reduced solubility.
Mechanistic Insights from Computational and Genomic Data
Systems Pharmacology and Docking Analysis
Studies on structurally similar natural products (e.g., oleanolic acid and hederagenin) demonstrate that minor structural differences can lead to divergent MOAs . For example:
- Similar Scaffolds : Compounds with shared tricyclic cores may target overlapping pathways, such as redox or antitumor systems.
- Divergent MOAs: The benzoic acid derivative could inhibit enzymes via acid-base interactions, while the acetamide analog might act as a competitive inhibitor by mimicking endogenous substrates.
Genomic Context
Notably, Pseudomonas redox-cofactor BGCs (e.g., lankacidin C) share partial homology (<15%) with known antitumor agents, hinting at novel bioactivities for the target compound .
Anticipated Bioactivity
- Antitumor Potential: Structural resemblance to lankacidin C (a DNA-binding agent) and redox-cofactor compounds suggests possible cytotoxicity against cancer cell lines .
- Antimicrobial Activity : The sulfanyl group may confer activity against Gram-negative bacteria, as seen in sulfur-containing pseudomonads .
Limitations and Challenges
- Synthetic Complexity : The tricyclic core and stereochemistry pose challenges for large-scale synthesis.
- Data Gaps : Experimental validation of MOA (e.g., via transcriptome analysis or crystallography) is lacking. Tools like SHELX or ORTEP-3 could aid in structural characterization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
